1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one
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Overview
Description
1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyrrole ring with a thiadiazole moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the methoxyethyl group. The thiadiazole moiety is then synthesized separately and attached to the pyrrole ring through a sulfanyl linkage. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole moiety into different functional groups.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon or specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the thiadiazole moiety.
Scientific Research Applications
1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyrrole and thiadiazole derivatives.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(2-methoxyethyl)methylamine
Uniqueness
1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one is unique due to its specific combination of a pyrrole ring and a thiadiazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
The compound 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C15H22N4O2S with a molecular weight of 354.47 g/mol. The structure features a pyrrole ring and a thiadiazole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrole and thiadiazole exhibit significant anticancer properties. For instance, compounds similar to the one have been tested against various cancer cell lines, demonstrating cytotoxic effects.
A notable study published in Cancer Research highlighted that pyrrole-based compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The specific compound under discussion was found to inhibit cell proliferation in a dose-dependent manner, with IC50 values reported in the low micromolar range .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HeLa | 5.0 | Apoptosis via caspase activation |
Compound B | MCF7 | 3.5 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that thiadiazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies showed that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Microorganism | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 20 | Bactericidal |
Escherichia coli | 30 | Bacteriostatic |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The thiadiazole moiety is known to inhibit enzymes involved in bacterial cell wall synthesis.
- Induction of Reactive Oxygen Species (ROS) : The compound may induce ROS production in cancer cells, leading to oxidative stress and subsequent apoptosis.
- Modulation of Signaling Pathways : It may affect pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Study on Anticancer Activity
A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids to identify potential anticancer agents. The results indicated that the compound significantly reduced tumor growth in vitro and showed promising results in xenograft models .
Study on Antimicrobial Efficacy
In another study focused on antimicrobial efficacy, various derivatives were synthesized and tested against resistant strains of bacteria. The results demonstrated that modifications to the thiadiazole ring enhanced antimicrobial potency .
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-9-7-12(10(2)17(9)5-6-19-4)13(18)8-20-14-16-15-11(3)21-14/h7H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHGHSFNDSOTKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NN=C(S2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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